molecular formula C8H6BrF2NO B13728015 (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

Cat. No.: B13728015
M. Wt: 250.04 g/mol
InChI Key: MNWWSXUNSCUBHU-QCDXTXTGSA-N
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Description

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) and are known for their diverse biological and chemical properties. This particular compound features a bromine atom, two fluorine atoms, and a methoxy group attached to a benzaldehyde core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime typically involves the reaction of 5-bromo-2,3-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime in the desired Z-configuration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets. This compound has been shown to inhibit various kinases and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

(Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4-

InChI Key

MNWWSXUNSCUBHU-QCDXTXTGSA-N

Isomeric SMILES

CO/N=C\C1=C(C(=CC(=C1)Br)F)F

Canonical SMILES

CON=CC1=C(C(=CC(=C1)Br)F)F

Origin of Product

United States

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